
5-(Aminomethyl)isoindolin-1-one
Vue d'ensemble
Description
5-(Aminomethyl)isoindolin-1-one is a chemical compound with the molecular formula C9H11ClN2O . It is also known as 5-(Aminomethyl)isoindolin-1-one hydrochloride .
Synthesis Analysis
The synthesis of 5-(Aminomethyl)isoindolin-1-one involves a concise process that includes cyanation without using costly transition metal catalysts and complete hydrogenation of the resulting dicyanide . Another method involves an Ugi-type reaction with methyl 2-formylbenzoate as one of the starting materials . This practical synthesis is featured by group tolerance, high efficiency, and yields .Molecular Structure Analysis
The molecular structure of 5-(Aminomethyl)isoindolin-1-one has been studied in the context of its role as a PI3Kγ inhibitor against gastric carcinoma . The isoindolin-1-one substructure is fundamental for its activity .Chemical Reactions Analysis
The chemical reactions involving 5-(Aminomethyl)isoindolin-1-one include a three-component, acid-free Ugi-type reaction to afford an intermediate using phenylphosphonic acid (PPOA) as a catalyst . The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones .Applications De Recherche Scientifique
Cancer Therapeutics: CDK7 Inhibition
5-(Aminomethyl)isoindolin-1-one: derivatives have been explored as potential inhibitors of Cyclin-dependent kinase 7 (CDK7), which is a promising target in the development of anti-cancer drugs, particularly for breast cancer . These compounds have shown high binding affinity and stability in molecular docking studies, suggesting their potential as effective anti-cancer agents.
Molecular Dynamics Simulation
The stability of 5-(Aminomethyl)isoindolin-1-one derivatives has been confirmed through molecular dynamics simulations. These studies help in understanding the interaction dynamics with CDK7, providing insights into the structural requirements for effective inhibition .
Fragment Molecular Orbital Analysis
Fragment molecular orbital (FMO) analysis has revealed that certain amino acid residues play a significant role in the binding of 5-(Aminomethyl)isoindolin-1-one derivatives to CDK7. This information is crucial for the design of more potent inhibitors .
Density Functional Theory (DFT) Studies
DFT studies have been conducted to determine the electronic properties of 5-(Aminomethyl)isoindolin-1-one derivatives. These studies indicate that the compounds are chemically reactive soft molecules, which is a desirable property for anti-cancer activity .
Pharmacokinetics and Drug-likeness
The pharmacokinetic properties of 5-(Aminomethyl)isoindolin-1-one derivatives have been predicted to be superior to known CDK7 inhibitors. This includes parameters like absorption, distribution, metabolism, and excretion, which are essential for a compound’s success as a drug .
Synthesis and Reactivity
Recent studies have focused on the synthesis and reactivity of 5-(Aminomethyl)isoindolin-1-one derivatives, aiming to develop practical approaches for their production and modification to enhance their therapeutic potential .
Biological Activity Profiling
Isoindolin-1-one derivatives, including 5-(Aminomethyl)isoindolin-1-one , are being systematically reviewed for their biological activities. This encompasses a range of potential therapeutic applications beyond cancer treatment .
Computational Chemistry Tools
The use of computational chemistry tools such as cheminformatics has been pivotal in screening and analyzing the potential of 5-(Aminomethyl)isoindolin-1-one derivatives. These tools facilitate the rapid identification of promising candidates for further development .
Safety and Hazards
The safety data sheet for 5-(Aminomethyl)isoindolin-1-one indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .
Orientations Futures
Future research could focus on the potential applications of 5-(Aminomethyl)isoindolin-1-one in various fields. For instance, it has been found to exhibit significant anti-TMV activities , suggesting potential use in antiviral therapies. Further studies could also explore its role as a PI3Kγ inhibitor against gastric carcinoma .
Mécanisme D'action
Target of Action
The primary target of the compound 5-(Aminomethyl)isoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation . The development of small molecular scaffolds as specific CDK inhibitors is a promising strategy in the discovery of anti-cancer drugs .
Mode of Action
5-(Aminomethyl)isoindolin-1-one interacts with its target, CDK7, through high binding affinity and conventional hydrogen bonding interactions with active amino acid residues of CDK7 . This interaction is facilitated by the compound’s chemically reactive soft molecules, which influences their anti-cancer activity .
Biochemical Pathways
The interaction of 5-(Aminomethyl)isoindolin-1-one with CDK7 affects the cell cycle regulation pathway . CDK7 controls every phase of the cell cycle , and its inhibition can disrupt normal cell cycle progression, leading to cell death, particularly in cancer cells .
Pharmacokinetics
The compound has been found to exhibit superior qualities to known cdk7 inhibitors, according to the comprehensive pharmacokinetic parameters that were predicted . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion properties that contribute to its bioavailability.
Result of Action
The molecular and cellular effects of 5-(Aminomethyl)isoindolin-1-one’s action are primarily its anti-cancer activity . By inhibiting CDK7, the compound disrupts the cell cycle, leading to cell death . This makes 5-(Aminomethyl)isoindolin-1-one a potential candidate for anti-cancer action .
Propriétés
IUPAC Name |
5-(aminomethyl)-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-4-6-1-2-8-7(3-6)5-11-9(8)12/h1-3H,4-5,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFMCPVWXYVFAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)CN)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1442583.png)


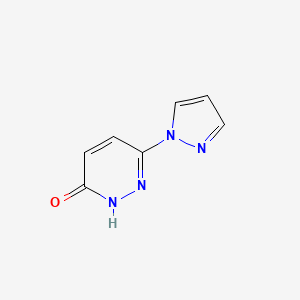
![Tert-butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1442591.png)
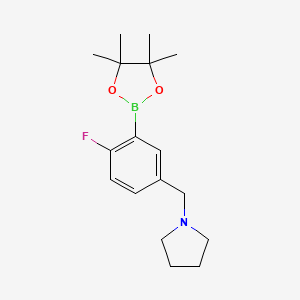

![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1442595.png)
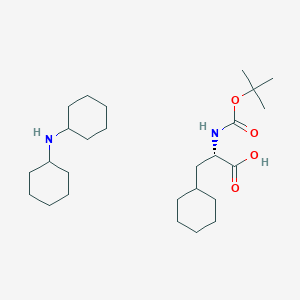
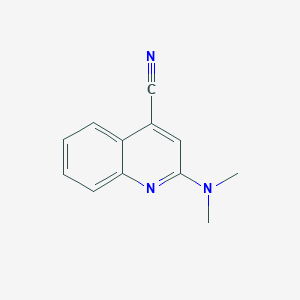

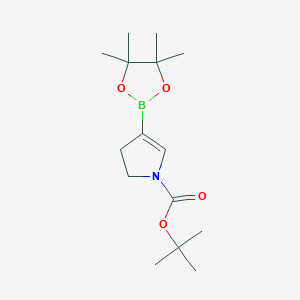
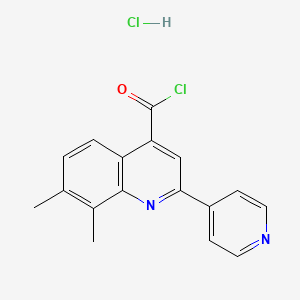
![1-(3,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1442606.png)